molecular formula C8H6Cl2O3 B6594488 Dicamba-[13C6] CAS No. 1173023-06-7

Dicamba-[13C6]

Cat. No. B6594488
Key on ui cas rn: 1173023-06-7
M. Wt: 226.99 g/mol
InChI Key: IWEDIXLBFLAXBO-WBJZHHNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05730996

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10].[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].COC1C(Cl)=CC=C(Cl)C=1C(O)=O>O>[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Two
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl.COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Three
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while this mixture is mixed vigorously
ADDITION
Type
ADDITION
Details
The mixture is vigorously mixed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Type
product
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05730996

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10].[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].COC1C(Cl)=CC=C(Cl)C=1C(O)=O>O>[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Two
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl.COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Three
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while this mixture is mixed vigorously
ADDITION
Type
ADDITION
Details
The mixture is vigorously mixed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Type
product
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05730996

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10].[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].COC1C(Cl)=CC=C(Cl)C=1C(O)=O>O>[Cl:14][C:15]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:16]=1[O:17][CH2:18][C:19]([OH:21])=[O:20].[CH3:1][O:2][C:3]1[C:4]([Cl:13])=[CH:5][CH:6]=[C:7]([Cl:12])[C:8]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Two
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl.COC=1C(=CC=C(C1C(=O)O)Cl)Cl
Step Three
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while this mixture is mixed vigorously
ADDITION
Type
ADDITION
Details
The mixture is vigorously mixed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Type
product
Smiles
COC=1C(=CC=C(C1C(=O)O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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